![molecular formula C15H17N5O2 B14923577 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14923577.png)
6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the fused ring system.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the pyridine ring. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The compound is also prone to substitution reactions, where functional groups on the pyrazole or pyridine rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide variety of functionalized pyrazole-pyridine compounds.
Scientific Research Applications
6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may act as an inhibitor by blocking the active site of an enzyme or as an agonist by activating a receptor.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butoxycarbonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound shares a similar pyrazole structure but differs in its functional groups and overall reactivity.
3,4-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups, making it less versatile in synthetic applications.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another fused pyrazole-pyridine compound with different substituents, leading to distinct chemical properties and applications.
Uniqueness
6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and fused ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial contexts.
Biological Activity
6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
The molecular structure of the compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H19N5O2 |
Molecular Weight | 313.35 g/mol |
LogP | 1.6161 |
Polar Surface Area | 83.159 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has shown promise in several studies:
Anti-inflammatory Activity
A study reported that compounds with pyrazolo[3,4-b]pyridine scaffolds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for certain derivatives ranged from 0.02 to 0.04 μM, indicating potent anti-inflammatory properties compared to standard drugs like celecoxib .
Anticancer Activity
The compound has been evaluated for its anticancer potential against various human tumor cell lines. For instance:
- HeLa Cells : Exhibited significant antiproliferative effects.
- HCT116 Cells : Demonstrated IC50 values comparable to leading chemotherapeutic agents .
Antimicrobial Activity
Recent developments have also explored the use of this compound as a potential anti-tuberculosis agent. It targets mycobacterial enzymes involved in the biosynthesis of essential metabolites, suggesting a novel mechanism for combating drug-resistant strains of Mycobacterium tuberculosis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions that allow for functional group modifications. The structural diversity enhances their biological activity and selectivity towards specific targets.
Key Synthetic Pathways
- Condensation Reactions : Initial formation of the pyrazolo scaffold through condensation of appropriate precursors.
- Functionalization : Subsequent steps involve introducing substituents that enhance biological activity.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
- Inhibition of CDK2 and CDK9 : A derivative demonstrated IC50 values of 0.36 µM and 1.8 µM against CDK2 and CDK9 respectively, showcasing its potential as a selective inhibitor in cancer therapy .
- Anti-TB Activity : A recent study indicated that derivatives targeting mycobacterial pantothenate biosynthesis could be effective against multi-drug resistant tuberculosis strains .
Q & A
Q. Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazolo[3,4-b]pyridine cores are constructed via cyclocondensation of pyrazole amines (e.g., 1-methyl-1H-pyrazol-5-amine) with α,β-unsaturated carbonyl derivatives (e.g., ethyl acrylates) under acid catalysis. Trifluoroacetic acid (TFA) is often used to promote cyclization . Key intermediates (e.g., ethyl esters) are characterized via:
- 1H/13C NMR : To confirm substituent positions and electronic environments (e.g., methyl groups at δ ~2.5 ppm, pyrazole protons at δ ~6.5–7.5 ppm) .
- IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm−1) and pyrazole ring vibrations (~1600 cm−1) .
- Mass Spectrometry : For molecular ion confirmation (e.g., [M+H]+ matching calculated MW) .
Q. Basic: How is solubility and stability assessed for this compound in experimental settings?
Methodological Answer:
- Solubility : Tested in polar (DMSO, methanol) and aqueous buffers (pH 1–12). Limited aqueous solubility is common due to the hydrophobic pyrazole/pyridine core; DMSO is often used for stock solutions .
- Stability : Assessed via accelerated degradation studies (e.g., 40°C/75% RH for 1 week). Decomposition products (e.g., COx, NOx) are monitored by TLC or HPLC. Storage at –20°C under inert atmosphere is recommended .
Q. Advanced: How can reaction yields be optimized for the pyrazolo[3,4-b]pyridine core?
Methodological Answer:
- Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl2) or ionic liquids to enhance cyclization efficiency .
- Solvent Optimization : Use high-boiling solvents (e.g., toluene or PEG-400) for reflux conditions, improving reaction homogeneity .
- Purification : Employ dry-load flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate pure products .
Q. Advanced: What computational strategies predict binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). The carboxylic acid group may form hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to protonation states (carboxylic acid vs. carboxylate) at physiological pH .
- Validation : Compare docking scores with experimental IC50 values from enzyme assays (e.g., kinase inhibition) .
Q. Advanced: How to resolve contradictions in spectral data across studies?
Methodological Answer:
- NMR Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl3 vs. DMSO-d6). Cross-reference spectra using the same solvent .
- Dynamic Exchange : Pyrazole tautomerism or rotamers can split peaks. Use variable-temperature NMR to identify conformational dynamics .
- Reproducibility : Validate synthetic protocols (e.g., catalyst purity, reaction time) to minimize batch-to-batch variability .
Q. Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, respiratory masks, and safety goggles to avoid inhalation or skin contact .
- Ventilation : Use fume hoods during synthesis. Avoid strong oxidizers (e.g., HNO3) to prevent hazardous decomposition .
Q. Advanced: How to design derivatives to enhance bioavailability?
Methodological Answer:
- Ester/Amide Prodrugs : Replace the carboxylic acid with ethyl esters or methyl amides to improve membrane permeability. Hydrolyze in vivo via esterases .
- Salt Formation : React with amines (e.g., piperazine) to form water-soluble salts. Monitor pH-dependent stability .
Q. Basic: What spectroscopic techniques confirm the absence of synthetic byproducts?
Methodological Answer:
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<0.5% area).
- Elemental Analysis : Validate purity (>95%) by matching C/H/N/O percentages with theoretical values .
Q. Advanced: How to assess in vitro toxicity for early-stage drug development?
Methodological Answer:
- MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells (48–72 hr exposure). IC50 values >100 μM suggest low toxicity .
- hERG Binding : Use patch-clamp assays to evaluate cardiac risk. Pyrazole derivatives may interact with potassium channels .
Q. Advanced: What strategies stabilize the pyrazole ring under acidic conditions?
Methodological Answer:
Properties
Molecular Formula |
C15H17N5O2 |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H17N5O2/c1-5-20-9(3)13(8(2)18-20)12-6-10(15(21)22)11-7-16-19(4)14(11)17-12/h6-7H,5H2,1-4H3,(H,21,22) |
InChI Key |
RQJBBPXSMBEPIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.